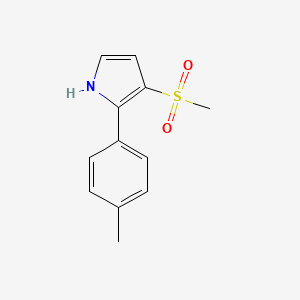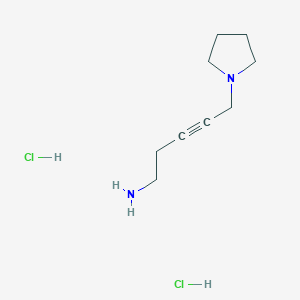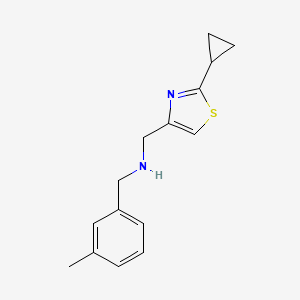
1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a cyclopropyl group attached to a thiazole ring, which is further connected to a methanamine group substituted with a 3-methylbenzyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of an aldehyde or ketone precursor.
Substitution with 3-Methylbenzyl Group: The final step involves the substitution of the methanamine group with a 3-methylbenzyl moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. The cyclopropyl and 3-methylbenzyl groups may enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
Similar Compounds
1-(2-Cyclopropylthiazol-4-yl)-N-benzylmethanamine: Lacks the 3-methyl substitution on the benzyl group.
1-(2-Thiazolyl)-N-(3-methylbenzyl)methanamine: Lacks the cyclopropyl group.
1-(2-Cyclopropylthiazol-4-yl)-N-(4-methylbenzyl)methanamine: Has a methyl group at the 4-position of the benzyl ring instead of the 3-position.
Uniqueness
1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine is unique due to the presence of both the cyclopropyl group and the 3-methylbenzyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C15H18N2S |
|---|---|
分子量 |
258.4 g/mol |
IUPAC名 |
N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C15H18N2S/c1-11-3-2-4-12(7-11)8-16-9-14-10-18-15(17-14)13-5-6-13/h2-4,7,10,13,16H,5-6,8-9H2,1H3 |
InChIキー |
FKRXHBLTIBYERV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CNCC2=CSC(=N2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



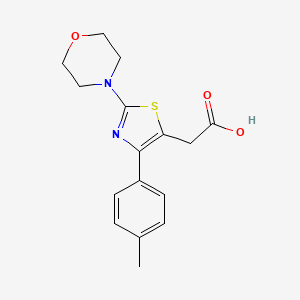
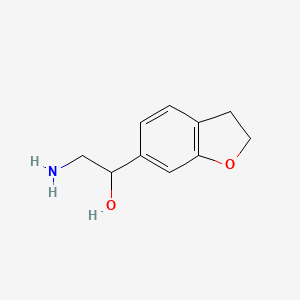


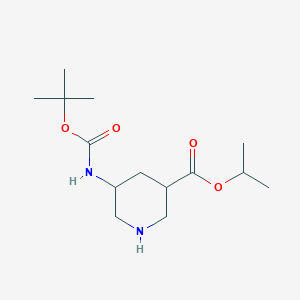
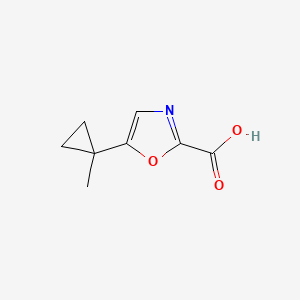

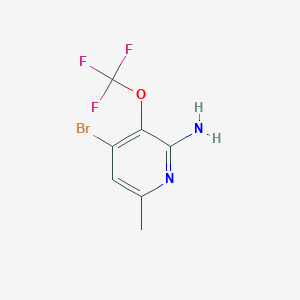
![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)
![1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B15056459.png)
